Antimicrobial activity: Several abstracts describe the synthesis and antimicrobial evaluation of novel pyrazoloquinoline and related heterocyclic compounds. [, , , ] This highlights the potential of this class of compounds for developing new antimicrobial agents.
Anticancer activity: One study investigated the antitumor activity of an S1P2 antagonist derived from the pyrazolopyridine scaffold in neuroblastoma. [] The study identified a more potent and stable derivative (AB1) that exhibited improved antitumor activity compared to the parent compound (JTE-013).
TLR7/8 antagonism: Another study described the development of a potent and selective TLR7/8 antagonist (MHV370) containing a pyrazolopyridine core. [] This compound showed promising in vivo activity and is currently in Phase 2 clinical trials for treating systemic autoimmune diseases.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5